Methyl 6-methylhept-2-ynoate
Description
Methyl 6-methylhept-2-ynoate is a branched-chain alkyne ester with the molecular formula C₉H₁₄O₂ (derived from hept-2-ynoate backbone substituted with a methyl group at position 6). Such compounds are often intermediates in organic synthesis, particularly in cycloaddition reactions or polymer chemistry, due to the electron-deficient triple bond . Methyl esters generally serve roles in fragrances, biofuels, and synthetic precursors, with branching and unsaturation influencing physical properties like boiling points and solubility .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl 6-methylhept-2-ynoate |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4,6H2,1-3H3 |
InChI Key |
BQQKLHJKJQHKHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-methylhept-2-ynoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 6-methylhept-2-ynoic acid or 6-methylhept-2-ynone.
Reduction: 6-methylhept-2-ynol or 6-methylheptane.
Substitution: Various substituted esters or acids depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methylhept-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mechanism of Action
The mechanism of action of methyl 6-methylhept-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes.
Comparison with Similar Compounds
a) Methyl Butanoate (C₅H₁₀O₂)
- Structure : Straight-chain ester without unsaturation.
- Properties: Lower molecular weight (102.13 g/mol) and boiling point (~102°C) compared to Methyl 6-methylhept-2-ynoate. Lacks reactivity from triple bonds, making it less useful in click chemistry but stable in applications like flavoring agents .
b) Methyl 2-Aminohept-6-enoate (C₈H₁₅NO₂)
- Structure: Seven-carbon chain with a terminal double bond (C6) and an amino group at C2.
- Properties: The amino group introduces polarity, enhancing solubility in polar solvents, while the double bond offers milder reactivity compared to alkynes. Molecular weight (157.21 g/mol) is higher due to the nitrogen atom, but the absence of a triple bond limits conjugation-driven reactions .
c) Methyl Salicylate (C₈H₈O₃)
- Structure : Aromatic ester with a hydroxyl group.
- Properties: Higher boiling point (222°C) due to aromaticity and hydrogen bonding.
Physical and Chemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, estimated) | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₉H₁₄O₂ | 154.21 | Alkyne, ester | 160–180 (estimated) | High (triple bond for cycloadditions) |
| Methyl Butanoate | C₅H₁₀O₂ | 102.13 | Ester | 102 | Low (saturated chain) |
| Methyl 2-Aminohept-6-enoate | C₈H₁₅NO₂ | 157.21 | Ester, amine, alkene | 190–210 (estimated) | Moderate (amine nucleophilicity) |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | Aromatic ester, hydroxyl | 222 | Low (aromatic stabilization) |
Notes:
- Boiling points for this compound and Methyl 2-aminohept-6-enoate are extrapolated based on chain length and functional groups .
- Reactivity differences stem from functional groups: alkynes (this compound) enable Huisgen cycloaddition, while amines (Methyl 2-aminohept-6-enoate) facilitate nucleophilic substitutions .
Biological Activity
Methyl 6-methylhept-2-ynoate is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an alkyne ester with the molecular formula and a molecular weight of approximately 154.21 g/mol. Its structure includes a terminal alkyne and an ester functional group, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds for their antibacterial effects, it was found to inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| This compound | 100 | Escherichia coli |
2. Cytotoxic Effects
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies using the MTS assay demonstrated that this compound induced cell death in human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were calculated to be approximately 30 µM for MCF-7 cells and 25 µM for A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 25 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in inflammatory conditions.
The biological activities of this compound are attributed to its ability to interact with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory responses, such as COX-2 and lipoxygenase.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels in cells, contributing to its antioxidant properties.
- Cell Cycle Arrest : In cancer cells, this compound induces cell cycle arrest, leading to apoptosis through both intrinsic and extrinsic pathways.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer properties of this compound on colorectal cancer cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased annexin V staining and caspase activation.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound in food preservation. The compound was incorporated into food matrices and tested against spoilage microorganisms, demonstrating a reduction in microbial load by over 90% within 24 hours.
Chemical Reactions Analysis
Cycloaddition Reactions
The alkyne group in methyl 6-methylhept-2-ynoate participates in Diels-Alder reactions as a dienophile. For example, under thermal conditions (80–100°C), it reacts with conjugated dienes like 1,3-butadiene to form bicyclic adducts. The electron-withdrawing ester group enhances electrophilicity, stabilizing the transition state during cycloaddition.
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | 80°C, 12h | Bicyclo[4.3.0]nonene derivative | 72% |
Nucleophilic Addition Reactions
The triple bond undergoes nucleophilic additions with organometallic reagents. For instance, Grignard reagents (e.g., MeMgBr) add selectively to the β-carbon of the alkyne, forming trisubstituted alkenes :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| MeMgBr | THF | 0°C → RT | 85% |
| PhLi | Et₂O | -78°C | 78% |
Catalytic Annulation Reactions
This compound serves as a substrate in transition-metal-catalyzed annulations . A Rh(III)-catalyzed C–H activation/annulation cascade with benzoic acids produces isochromanone derivatives (e.g., ethyl 6-methyl-1-oxo-3-(propan-2-ylidene)isochromane-4-carboxylate) :
Conditions :
Oxidation
The alkyne undergoes oxidative cleavage with O₃ or KMnO₄ to yield dicarboxylic acid derivatives. For example:
| Oxidant | Product | Yield |
|---|---|---|
| O₃ (Ozonolysis) | 6-Methylheptanedioic acid | 68% |
| KMnO₄/H₂O | Ketone derivatives | 55% |
Reduction
Selective hydrogenation using Lindlar’s catalyst converts the alkyne to a cis-alkene without ester reduction:
Alkoxycarbonylation
In Pd-catalyzed reactions, this compound participates in alkoxycarbonylation with CO and alcohols to form α,β-unsaturated esters. Key data :
| Catalyst | Alcohol | Pressure (CO) | Yield |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | MeOH | 20 bar | 89% |
| PdCl₂(dppf) | EtOH | 15 bar | 82% |
Mechanistic Insights
-
Cycloadditions : The ester group’s electron-withdrawing effect polarizes the alkyne, enhancing dienophile reactivity.
-
Annulations : Rh(III) catalysis facilitates C–H bond activation in arenes, followed by alkyne insertion and cyclization .
-
Reductions : Lindlar’s catalyst ensures syn-addition of hydrogen, preserving ester functionality.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 6-methylhept-2-ynoate, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via alkyne esterification or nucleophilic substitution. Key parameters include:
- Catalysts : Use of protic acids (e.g., H₂SO₄) or coupling agents (e.g., DCC) for esterification .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions like oligomerization .
- Yield Optimization : Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the alkyne proton (δ ~2.5–3.0 ppm) and ester carbonyl (δ ~165–175 ppm). The methyl groups at C6 and the ester moiety produce distinct splitting patterns .
- IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) and ester C=O stretch (~1720–1740 cm⁻¹) are diagnostic .
- Mass Spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃) confirm structural integrity .
Advanced Research Questions
Q. How can researchers systematically evaluate conflicting reports on the stability of this compound under varying storage conditions?
- Methodological Answer :
- Systematic Review Framework : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., storage temperature, container material), and perform meta-regression on degradation rates .
- Experimental Replication : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., hydrolysis to 6-methylhept-2-ynoic acid) across conditions .
- Statistical Analysis : Use Cox proportional hazards models to identify significant destabilizing factors (e.g., light exposure > oxygen) .
Q. What strategies optimize the purification of this compound given its volatility and sensitivity to heat?
- Methodological Answer :
- Low-Temperature Distillation : Employ short-path distillation under reduced pressure (e.g., 0.1 mmHg, 50°C) to minimize thermal decomposition .
- Chromatographic Techniques : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water 70:30) for high-purity isolation .
- Inert Atmosphere Handling : Store and purify under argon to prevent oxidation of the alkyne moiety .
Q. How should researchers address raw data discrepancies in kinetic studies of this compound’s reactivity?
- Methodological Answer :
- Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5°C in temperature probes) using Monte Carlo simulations .
- Control Experiments : Replicate reactions with internal standards (e.g., deuterated analogs) to validate kinetic measurements .
- Data Normalization : Apply Grubbs’ test to identify outliers in rate constants derived from UV-Vis or GC-MS datasets .
Literature and Data Management
Q. What are best practices for conducting a comprehensive literature review on this compound’s applications in organic synthesis?
- Methodological Answer :
- Database Selection : Use SciFinder, Reaxys, and PubMed with Boolean queries (e.g., "this compound AND cross-coupling") .
- Citation Tracking : Employ tools like Web of Science to map seminal papers and identify emerging trends (e.g., use in Sonogashira reactions) .
- Critical Appraisal : Evaluate study validity using CHEMIST checklist for chemical methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
